molecular formula C9H17N3O4 B1266284 (S)-2-(2-(2-Aminoacetamido)acetamido)-3-methylbutanoic acid CAS No. 20274-89-9

(S)-2-(2-(2-Aminoacetamido)acetamido)-3-methylbutanoic acid

Cat. No.: B1266284
CAS No.: 20274-89-9
M. Wt: 231.25 g/mol
InChI Key: OLPPXYMMIARYAL-QMMMGPOBSA-N
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Description

Gly-Gly-Val is an oligopeptide.

Mechanism of Action

Target of Action

Glycyl-glycyl-valine, also known as Gly-gly-val or (S)-2-(2-(2-Aminoacetamido)acetamido)-3-methylbutanoic acid, primarily targets the calcium-sensing receptor (CaSR) . The CaSR plays a crucial role in maintaining calcium homeostasis in the body, and it is widely expressed in various tissues, including the kidneys, parathyroid glands, and taste buds .

Mode of Action

Glycyl-glycyl-valine acts as a potent agonist of the calcium-sensing receptor . It binds to the CaSR, enhancing its sensitivity to changes in extracellular calcium levels . This interaction leads to a series of intracellular events, including the activation of phospholipase C and the release of intracellular calcium stores .

Biochemical Pathways

The binding of Glycyl-glycyl-valine to the CaSR triggers a cascade of biochemical reactions. It enhances the preference for umami, fat, and sweet taste solutions in rats at low concentrations . This effect is thought to be mediated by the activation of taste buds on the anterior part of the tongue, which are innervated by the chorda tympani nerve .

Pharmacokinetics

It is known that the compound’s action is influenced by its concentration, with low concentrations being sufficient to elicit a response

Result of Action

The primary result of Glycyl-glycyl-valine’s action is an enhanced preference for certain taste solutions, including umami, fat, and sweet tastes . This effect is most pronounced for inosine monophosphate (IMP) and intralipos, a soybean oil emulsion . These effects are thought to occur in the oral cavity and are confirmed in a brief exposure test .

Action Environment

The action of Glycyl-glycyl-valine is influenced by various environmental factors. For instance, the compound’s efficacy and stability can be affected by the pH of the environment, the presence of other compounds, and the specific physiological conditions of the organism

Biochemical Analysis

Biochemical Properties

(S)-2-(2-(2-Aminoacetamido)acetamido)-3-methylbutanoic acid plays a significant role in biochemical reactions, particularly those involving peptide bonds and protein synthesis. This compound interacts with enzymes such as proteases and peptidases, which are responsible for breaking down proteins into amino acids. The nature of these interactions involves the cleavage of peptide bonds, where this compound can act as a substrate or inhibitor, depending on the specific enzyme involved .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it can affect the expression of genes involved in protein synthesis and degradation, thereby altering the overall protein turnover within the cell. Additionally, this compound can impact metabolic pathways by interacting with key enzymes involved in amino acid metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can bind to the active sites of enzymes, either inhibiting or activating their functions. For example, it may inhibit proteases by occupying their active sites, preventing the cleavage of peptide bonds. Alternatively, it can activate certain enzymes by stabilizing their active conformations. These interactions can lead to changes in gene expression, as the compound may influence transcription factors or other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under physiological conditions, but it can degrade over extended periods, leading to a decrease in its biological activity. Long-term exposure to this compound in in vitro or in vivo studies has demonstrated sustained effects on protein synthesis and cellular metabolism .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound may enhance protein synthesis and improve cellular function. At high doses, it can exhibit toxic or adverse effects, such as disrupting normal cellular processes and causing cell death. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biological activity without causing toxicity .

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to amino acid metabolism. It interacts with enzymes such as aminotransferases and dehydrogenases, which are responsible for the conversion of amino acids into other metabolites. These interactions can affect metabolic flux and alter the levels of various metabolites within the cell .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes by amino acid transporters, which facilitate its uptake into cells. Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation within specific cellular compartments .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, it may be localized to the mitochondria, where it can influence energy metabolism, or to the nucleus, where it can affect gene expression .

Properties

IUPAC Name

(2S)-2-[[2-[(2-aminoacetyl)amino]acetyl]amino]-3-methylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17N3O4/c1-5(2)8(9(15)16)12-7(14)4-11-6(13)3-10/h5,8H,3-4,10H2,1-2H3,(H,11,13)(H,12,14)(H,15,16)/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLPPXYMMIARYAL-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)O)NC(=O)CNC(=O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)O)NC(=O)CNC(=O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10174120
Record name Glycyl-glycyl-valine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10174120
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20274-89-9
Record name Glycyl-glycyl-valine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020274899
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Glycyl-glycyl-valine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10174120
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the amino acid sequence of the tripeptide Gly-Gly-Val (GGV)?

A1: The amino acid sequence of GGV is Glycine-Glycine-Valine.

Q2: What is the molecular formula and weight of GGV?

A2: While the provided articles don't explicitly state the molecular formula and weight of GGV, these can be derived from its structure:

    Q3: What spectroscopic techniques have been used to study GGV?

    A4: Nuclear Magnetic Resonance (NMR) spectroscopy, particularly solid-state NMR using deuterium ((2)H) and oxygen-17 ((17)O) isotopes, has been used to study the structure and dynamics of GGV hydrates. []

    Q4: How does the presence of water molecules affect the structure of GGV?

    A5: GGV can form hydrates with water molecules, such as Gly-Gly-Val x 2H2O. In these hydrates, GGV adopts an alpha-helical configuration, with water molecules forming hydrogen bonds with the peptide backbone. [] Each water molecule can be hydrogen-bonded to three or four peptide groups. []

    Q5: What is the enthalpy of hydrogen bond formation in GGV hydrates?

    A6: The average enthalpy per hydrogen bond in GGV hydrates, as determined by thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC), is approximately 15 kJ/mol. []

    Q6: How does temperature affect the dynamics of water molecules in GGV hydrates?

    A7: At room temperature, triply coordinated water molecules in GGV hydrates exhibit rapid 180° flip motions. [] At lower temperatures (-65 °C), these motions slow down, entering the intermediate exchange regime. Tetrahedrally coordinated water molecules, on the other hand, approach the slow-exchange limit at -65 °C. []

    Q7: How does the length of a peptide substrate containing GGV affect its interaction with the enzyme papain?

    A8: Papain cleaves the peptide bond at Glu-Leu in both mansyl-Gly-Val-Glu-Leu-Gly and mansyl-Gly-Gly-Val-Glu-Leu-Gly. Kinetic studies showed that the rate of hydrolysis of the Glu-Leu bond is significantly faster (140 times) in the hexapeptide compared to the pentapeptide. This difference suggests that secondary interactions between the enzyme and the additional glycine residue in the hexapeptide contribute to the efficiency of papain catalysis. []

    Q8: Are there examples of GGV being part of a recognition sequence for enzymes other than papain?

    A9: Yes, a study on Bacillus subtilis metalloendoproteinase showed that the enzyme cleaves a peptide with the sequence DNP-Gly-Gly-Val-Arg. [] While this demonstrates the enzyme can act on a sequence containing GGV, the specific role of GGV in recognition is not highlighted in the research.

    Q9: Is there evidence of GGV being part of functionally significant regions in proteins?

    A10: Yes, GGV is found within a protein crucial for Alzheimer's disease. The amyloid β (Aβ) polypeptide, implicated in Alzheimer's pathology, contains a GGV sequence within its hydrophobic C-terminal region (amino acids 38-40). This region is vital for the transition of Aβ from an α-helical to a β-sheet structure, a key step in amyloid fibril formation. [, ]

    Q10: Does the GGV sequence in Aβ play a role in the protein's interaction with other molecules?

    A11: Research suggests that the hydrophobic C-terminal heptapeptide of Aβ, Val-Gly-Gly-Val-Val-Ile-Ala (which includes the GGV sequence), can bind to phospholipase A2 (PLA2). [] This interaction occurs at the hydrophobic substrate-binding cavity of PLA2, involving numerous hydrogen bonds and van der Waals interactions. The study proposes that PLA2 binding to this region could potentially inhibit Aβ aggregation. []

    Q11: Can GGV be chemically synthesized?

    A12: Yes, GGV can be synthesized using solid-phase peptide synthesis methods. One study demonstrated the synthesis of the Alzheimer's β-amyloid peptide fragment (33-42), Gly-Leu-Met-Val-Gly-Gly-Val-Val-Ile-Ala, which includes the GGV sequence, using a polystyrene-based solid support. []

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